Enhanced Lipophilicity vs. 7-Hydroxy Analog Drives Superior Calculated Membrane Permeability
The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 3.4) compared to its 7-hydroxy analog, 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin (estimated XLogP3 of ~2.8). This difference is directly attributable to the replacement of the hydrogen-bond-donating 7-hydroxy group with a methoxy group, which reduces the compound's hydrogen bond donor count from 1 to 0 [1]. The increased lipophilicity is quantitatively linked to an improved predicted passive membrane permeability, a crucial parameter for intracellular target engagement [2]. This makes the target compound a better candidate for assays requiring high cellular uptake.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) and H-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.4, H-Bond Donors = 0 |
| Comparator Or Baseline | 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: XLogP3 = ~2.8, H-Bond Donors = 1 |
| Quantified Difference | Δ XLogP3 ≈ +0.6; Δ H-Bond Donors = -1 |
| Conditions | Data computed by XLogP3 3.0 (PubChem). Comparator XLogP3 estimated based on structural analog data in PubChem. |
Why This Matters
For procurement, this positions the compound as a higher-permeability alternative to the 7-hydroxy analog, potentially enabling studies in cell-based assays where the more polar analog shows limited uptake.
- [1] PubChem. (2025). Compound Summary for CID 688975: 7-Methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one. Computed Descriptors: XLogP3, Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
